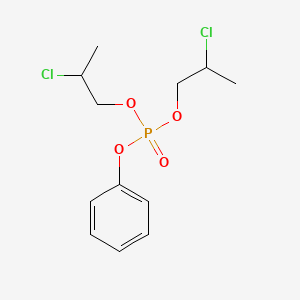
Bis(2-chloropropyl) phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloropropyl) phenyl phosphate: is an organophosphorus compound widely used in various industrial applications. It is known for its flame-retardant properties and is often utilized in the production of plastics, textiles, and other materials that require enhanced fire resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloropropyl) phenyl phosphate typically involves the reaction of phosphorus oxychloride with 2-chloropropanol and phenol. The reaction is carried out in the presence of a catalyst, usually under controlled temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride, 2-chloropropanol, and phenol are combined. The reaction mixture is heated and stirred continuously, and the resulting product is purified through distillation and filtration processes to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloropropyl) phenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and corresponding alcohols.
Oxidation: It can be oxidized to form phosphates and other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under mild to moderate temperatures.
Major Products Formed:
Hydrolysis: Phosphoric acid and 2-chloropropanol.
Oxidation: Phosphates and chlorinated by-products.
Substitution: Substituted phosphates with various functional groups.
Scientific Research Applications
Chemistry: Bis(2-chloropropyl) phenyl phosphate is used as a reagent in organic synthesis and as a flame retardant additive in polymer chemistry.
Biology: In biological research, it is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: While not commonly used in medicine, its derivatives are explored for potential therapeutic applications.
Industry: It is widely used in the production of flame-retardant materials, including plastics, textiles, and coatings. Its ability to enhance fire resistance makes it valuable in various industrial applications.
Mechanism of Action
The mechanism by which bis(2-chloropropyl) phenyl phosphate exerts its effects involves the inhibition of flame propagation. It achieves this by forming a protective char layer on the surface of materials, which acts as a barrier to heat and oxygen, thereby preventing the spread of fire. The molecular targets and pathways involved include the interaction with polymer chains and the formation of stable phosphate esters that enhance thermal stability.
Comparison with Similar Compounds
Tris(2-chloropropyl) phosphate: Another organophosphorus flame retardant with similar applications but different chemical structure.
Bis(2-chloroethyl) phosphate: Used in similar applications but has different reactivity and properties.
Diphenyl phosphate: Used as a flame retardant and plasticizer with different chemical characteristics.
Uniqueness: Bis(2-chloropropyl) phenyl phosphate is unique due to its specific combination of chlorine and phenyl groups, which provide a balance of flame retardancy and compatibility with various polymers. Its ability to form stable phosphate esters and its effectiveness at relatively low concentrations make it a preferred choice in many industrial applications.
Properties
CAS No. |
62122-01-4 |
|---|---|
Molecular Formula |
C12H17Cl2O4P |
Molecular Weight |
327.14 g/mol |
IUPAC Name |
bis(2-chloropropyl) phenyl phosphate |
InChI |
InChI=1S/C12H17Cl2O4P/c1-10(13)8-16-19(15,17-9-11(2)14)18-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
YDVKEWBKCYKJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COP(=O)(OCC(C)Cl)OC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















